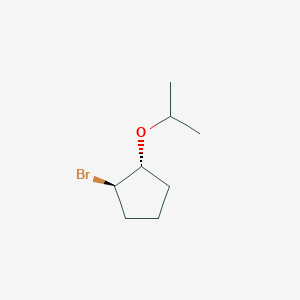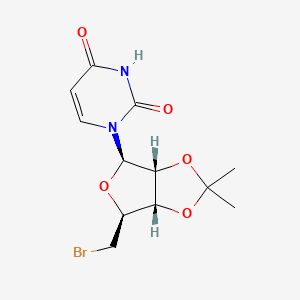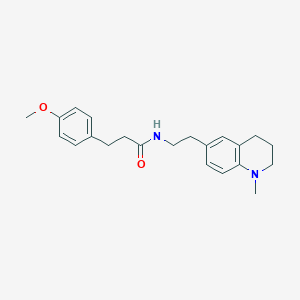
Rel-(1R,2R)-1-bromo-2-isopropoxycyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound Rel-(1R,2R)-1-bromo-2-isopropoxycyclopentane is not directly discussed in the provided papers. However, insights into related compounds and their properties can be inferred. For instance, the paper titled "Linear and nonlinear circular dichroism of R-(+)-3-methylcyclopentanone" discusses the circular dichroism (CD) of R-(+)-3-methylcyclopentanone, a chiral cyclopentanone derivative, which is structurally related to cyclopentane derivatives like this compound .
Synthesis Analysis
The synthesis of related rhenium(I) isocyanide complexes is described in the second paper, where the complexes are synthesized through a reaction of ReBr(CO)5 with phosphinimines via a deoxygenation mechanism . Although this does not directly pertain to the synthesis of this compound, it provides an example of how complex molecules can be synthesized through reactions involving halogens and organometallic intermediates.
Molecular Structure Analysis
The molecular structure of the rhenium(I) isocyanide complexes is detailed in the second paper, including crystallographic data . This information is crucial for understanding the three-dimensional arrangement of atoms within a molecule, which affects its reactivity and physical properties. While the structure of this compound is not provided, the principles of molecular structure analysis would be similar.
Chemical Reactions Analysis
The reactivity of the rhenium(I) isocyanide complexes with various amines and the subsequent formation of amidinium (carbene) complexes are discussed in the second paper . This showcases the chemical reactivity of the complexes and provides insight into the types of reactions that similar compounds might undergo, such as substitution or addition reactions.
Physical and Chemical Properties Analysis
The first paper provides information on the circular dichroism of R-(+)-3-methylcyclopentanone in different phases and the temperature dependence of its CD in solution . This data is indicative of the compound's chiroptical properties, which are important physical properties for chiral molecules. The second paper does not directly discuss the physical and chemical properties of the synthesized complexes, but the crystallographic data can give insights into the stability and solubility of similar compounds .
Wissenschaftliche Forschungsanwendungen
Bicyclo[3.3.0]octan-2-ylcyclopentanone Synthesis
Eberle, Keese, and Stoeckli-Evans (2001) investigated a compound structurally related to Rel-(1R,2R)-1-bromo-2-isopropoxycyclopentane. Their study focuses on the synthesis and crystal structure of a bicyclo[3.3.0]octan-2-ylcyclopentanone compound, demonstrating its potential in the field of organic chemistry and material science (Eberle, Keese, & Stoeckli-Evans, 2001).
Stereoselective Formation of Naphtho[1,2-c]pyrans
Giles et al. (1994) conducted research on stereoselective isomerization, leading to the formation of naphtho[1,2-c]pyrans. This study provides insights into the chemical behavior of compounds related to this compound in reactions that are significant for medicinal chemistry and synthetic organic chemistry (Giles et al., 1994).
Inhibition of Catecholamine Secretion
Ding et al. (2010) isolated compounds from Conyza canadensis that share structural similarities with this compound. Their study found that these compounds inhibit catecholamine secretion, a finding that could be significant in the development of new therapeutic agents (Ding et al., 2010).
Enantioselective Ring Cleavage
Joshi, Srebnik, and Brown (1988) explored the enantioselective ring cleavage of meso-epoxides using B-halodiisopinocampheylboranes, which relates to the study of this compound. Their work contributes to the understanding of asymmetric synthesis and chiral chemistry (Joshi, Srebnik, & Brown, 1988).
Eigenschaften
IUPAC Name |
(1R,2R)-1-bromo-2-propan-2-yloxycyclopentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO/c1-6(2)10-8-5-3-4-7(8)9/h6-8H,3-5H2,1-2H3/t7-,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKYTKOMTZFCMT-HTQZYQBOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CCCC1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)O[C@@H]1CCC[C@H]1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1'-(3-(tert-butoxy)-2-hydroxypropyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2506860.png)
![N-[2-[[2-(4-Tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide](/img/structure/B2506861.png)
![N-benzyl-2-[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2506863.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2506865.png)
![N-(4-acetylphenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2506867.png)


![Methyl 6-ethyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2506871.png)



